molecular formula C10H9ClF3NO2 B6313000 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene CAS No. 1357626-43-7

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene

Cat. No. B6313000
CAS RN: 1357626-43-7
M. Wt: 267.63 g/mol
InChI Key: LCWPYSHYNVBXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene (2-CTFEN) is a chemical compound that has recently been gaining attention for its potential applications in scientific research. This compound has a unique chemical structure which allows it to interact with other compounds in a variety of ways. It is also a relatively stable compound, making it a good candidate for use in a variety of laboratory experiments.

Scientific Research Applications

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used in a variety of scientific research applications. It has been used in studies of its own properties, as well as in studies of other compounds. For example, 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been used to study the reaction of the compound with other compounds, such as the reaction of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene with 1,2-dichloroethane. Additionally, 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used as a reactant in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethoxy-4-nitrobenzene.

Mechanism of Action

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene interacts with other compounds through a variety of mechanisms. It is capable of forming hydrogen bonds with other compounds, as well as forming non-covalent interactions. Additionally, it can act as an electron donor or acceptor in reactions, depending on the other compounds involved.
Biochemical and Physiological Effects
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the potential biochemical and physiological effects of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and availability. Additionally, its relatively stable chemical structure makes it a good candidate for use in a variety of laboratory experiments. However, its relatively low solubility in water and other solvents can limit its use in some experiments.

Future Directions

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of potential future directions for research. One potential direction is to further study its potential biochemical and physiological effects, as well as its potential interactions with other compounds. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of a base such as potassium carbonate. This reaction yields 2-chloro-1,1,2-trifluoroethoxy-4-nitrotoluene. The second step involves the reduction of the nitro group to a hydroxy group using a reducing agent such as sodium borohydride. This yields the desired 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene.

properties

IUPAC Name

2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPYSHYNVBXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene

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